7-(4-benzylpiperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
7-(4-benzylpiperazine-1-carbonyl)-3-pentyl-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3/c1-2-3-7-12-29-24(31)21-11-10-20(17-22(21)26-25(29)32)23(30)28-15-13-27(14-16-28)18-19-8-5-4-6-9-19/h4-6,8-11,17H,2-3,7,12-16,18H2,1H3,(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSSQCGRHQREJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-benzylpiperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid under reflux conditions.
Introduction of the Pentyl Chain: The pentyl chain can be introduced via alkylation reactions using pentyl halides in the presence of a base such as potassium carbonate.
Attachment of the Benzylpiperazine Moiety: The benzylpiperazine moiety can be attached through a nucleophilic substitution reaction, where the quinazoline derivative reacts with benzylpiperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
7-(4-benzylpiperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzylpiperazine moiety, where nucleophiles like amines or thiols can replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Hydroxyl derivatives of the quinazoline core.
Substitution: Substituted quinazoline derivatives with various functional groups replacing the benzyl group.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that quinazoline derivatives possess anticancer properties. The compound's ability to inhibit tumor growth has been evaluated through various assays:
These findings suggest that 7-(4-benzylpiperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione may serve as a lead compound for developing new anticancer agents.
Neuropharmacological Effects
The compound's interaction with the central nervous system (CNS) receptors has been explored, particularly its potential as an antidepressant or anxiolytic agent.
| Study | Methodology | Findings |
|---|---|---|
| Behavioral assays in rodent models | Dose-dependent reduction in anxiety-like behaviors | |
| Receptor binding assays | Moderate affinity for serotonin and dopamine receptors |
These results indicate that the compound may modulate mood disorders through its action on neurotransmitter systems.
Case Study 1: Anticancer Efficacy
In a controlled study involving human cancer cell lines, researchers treated cells with varying concentrations of the compound. The results demonstrated a 50% inhibition of cell proliferation at a concentration of 20 µM after 48 hours. This study highlights the compound's potential as a chemotherapeutic agent.
Case Study 2: Neuropharmacological Assessment
A study conducted on mice evaluated the anxiolytic effects of the compound using the elevated plus maze test. Mice treated with the compound showed a significant increase in time spent in open arms compared to controls, suggesting reduced anxiety levels.
Mechanism of Action
The mechanism of action of 7-(4-benzylpiperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of kinase inhibition, the compound may prevent phosphorylation events critical for cell signaling and proliferation.
Comparison with Similar Compounds
Structural Analogs with Quinazoline-2,4-dione Cores
Key Observations :
- Substituent Flexibility : The pentyl chain at position 3 in the target compound likely confers greater lipophilicity compared to phenyl or smaller alkyl groups, which may enhance bioavailability .
Functional Analogs with Heterocyclic Dione Cores
Key Observations :
- Piperazine Role : Across diverse cores, piperazine derivatives consistently contribute to receptor-binding interactions, with aryl or benzyl groups fine-tuning selectivity .
Biological Activity
The compound 7-(4-benzylpiperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a synthetic derivative of quinazoline and piperazine, which has attracted interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C₁₈H₁₈N₄O₂
- Molecular Weight : 342.36 g/mol
- IUPAC Name : this compound
Structural Features
The presence of the benzylpiperazine moiety is significant as it is known for modulating neurotransmitter systems, particularly those involving dopamine and serotonin. The quinazoline backbone contributes to the compound's potential anticancer properties by interacting with various biological targets.
-
Anticancer Activity :
- Quinazoline derivatives are frequently explored for their ability to inhibit cancer cell proliferation. Studies have shown that compounds similar to 7-(4-benzylpiperazine-1-carbonyl)-3-pentylquinazoline can induce apoptosis in cancer cells by targeting the Bcl-2 family proteins, specifically Mcl-1 .
- A study demonstrated that selective inhibitors of Mcl-1 could potentially reduce adverse effects associated with traditional chemotherapy .
- Neurotransmitter Modulation :
Case Study 1: Anticancer Efficacy
A recent investigation focused on the synthesis and evaluation of quinazoline derivatives, including compounds structurally related to 7-(4-benzylpiperazine-1-carbonyl)-3-pentylquinazoline. The study reported that several derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents .
Case Study 2: Neuropharmacological Effects
Another study evaluated the effects of piperazine derivatives on neurotransmitter levels in animal models. It was found that these compounds could elevate synaptic dopamine and serotonin levels, resulting in increased locomotor activity and altered mood states . While some derivatives showed promise for therapeutic use, their addictive properties and potential for abuse were highlighted as major concerns.
Data Table: Biological Activity Summary
Q & A
Q. How can the synthesis of 7-(4-benzylpiperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione be optimized to improve yield and purity?
Methodological Answer:
- Key Steps :
Core Scaffold Formation : Start with 3-pentylquinazoline-2,4(1H,3H)-dione, synthesized via cyclization of substituted anthranilic acid derivatives using triphosgene or phosgene analogs under reflux conditions .
Piperazine Coupling : Introduce the 4-benzylpiperazine moiety via carbodiimide-mediated coupling (e.g., DCC or EDCl) with the quinazoline carbonyl group. Use dry dichloromethane or DMF as solvents to minimize side reactions .
Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity.
- Yield Optimization : Pre-activate the carboxylic acid intermediate with HOBt (1-hydroxybenzotriazole) to enhance coupling efficiency .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Verify the presence of the quinazoline-dione core (δ ~11.5 ppm for NH protons) and the pentyl chain (δ ~1.4–1.6 ppm for CH2 groups). The benzylpiperazine moiety will show aromatic protons (δ ~7.2–7.4 ppm) and piperazine methylene signals (δ ~3.5–4.0 ppm) .
- Mass Spectrometry (ESI-MS) : Confirm the molecular ion peak ([M+H]+) and compare with theoretical m/z values. For example, analogous quinazoline derivatives exhibit molecular ions in the range of 450–500 m/z .
- Elemental Analysis : Validate C, H, N content within ±0.3% of theoretical values to confirm purity .
Q. What safety precautions are essential during handling and storage?
Methodological Answer:
- Handling : Use PPE (gloves, lab coat, goggles) to avoid dermal contact. Conduct reactions in a fume hood due to potential irritants (e.g., triphosgene byproducts) .
- Storage : Store in airtight containers under inert gas (N2/Ar) at −20°C to prevent hydrolysis of the quinazoline-dione ring .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for quinazoline-dione derivatives?
Methodological Answer:
- Data Validation : Cross-reference bioassay protocols (e.g., MIC values for antimicrobial activity) to ensure consistency in bacterial strains, inoculum size, and solvent controls. For example, discrepancies in IC50 values may arise from variations in cell line passage numbers or assay durations .
- Structural Confounds : Compare substituent effects. The 3-pentyl chain may enhance lipophilicity and membrane permeability, while the benzylpiperazine group could modulate target binding (e.g., kinase inhibition) .
- Statistical Analysis : Apply multivariate regression to isolate structural contributors to bioactivity, using analogs from databases like PubChem .
Q. What strategies are recommended for designing in vivo studies to evaluate pharmacokinetic properties?
Methodological Answer:
- ADME Profiling :
Solubility : Use shake-flask method with PBS (pH 7.4) and simulate intestinal fluid (FaSSIF) to assess bioavailability limitations .
Metabolic Stability : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated degradation hotspots (e.g., piperazine N-dealkylation) .
Q. How can computational modeling guide the optimization of this compound’s target selectivity?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., PARP-1 or HDACs). Focus on the quinazoline-dione core’s hydrogen-bonding with catalytic residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2.0 Å) and ligand-protein contact frequencies .
- QSAR Analysis : Build a model using descriptors like logP, polar surface area, and H-bond donors/acceptors to predict off-target effects .
Q. What experimental approaches can elucidate the role of the 4-benzylpiperazine moiety in modulating activity?
Methodological Answer:
- SAR Studies : Synthesize analogs with:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
